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molecular formula C7H5BrFNO2 B1451041 Methyl 2-bromo-5-fluoropyridine-4-carboxylate CAS No. 885588-14-7

Methyl 2-bromo-5-fluoropyridine-4-carboxylate

Cat. No. B1451041
M. Wt: 234.02 g/mol
InChI Key: HLTNRIWFYBDWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524911B2

Procedure details

To a solution of 2-bromo-5-fluoroisonicotinic acid (1.5 g, 6.82 mmol) in methanol (75 ml), thionyl dichloride (2.5 ml, 34.09 mmol) was added drop-wise. The reaction mixture was stirred overnight. The solvent was removed under high vacuum. The residual solid was distilled at 90° C. under vacuum to get 1.3 g (81%) of pure methyl 2-bromo-5-fluoroisonicotinate:
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])=[CH:9][N:10]=1)[C:5]([O:7][CH3:16])=[O:6]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C(=CN1)F
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under high vacuum
DISTILLATION
Type
DISTILLATION
Details
The residual solid was distilled at 90° C. under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C(=CN1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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